molecular formula C9H12Cl2Si B11941983 (2,6-Dichlorophenyl)trimethylsilane CAS No. 20082-66-0

(2,6-Dichlorophenyl)trimethylsilane

Cat. No.: B11941983
CAS No.: 20082-66-0
M. Wt: 219.18 g/mol
InChI Key: IDQZIBONBKMSJJ-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12Cl2Si. It is characterized by the presence of a trimethylsilyl group attached to a 2,6-dichlorophenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,6-Dichlorophenyl)trimethylsilane can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorophenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butoxy groups, respectively.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the phenyl ring, although this is less common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield (2,6-dimethoxyphenyl)trimethylsilane .

Scientific Research Applications

(2,6-Dichlorophenyl)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.

    (2,6-Dibromophenyl)trimethylsilane: Similar in structure but with bromine atoms instead of chlorine.

Uniqueness

(2,6-Dichlorophenyl)trimethylsilane is unique due to the presence of two chlorine atoms on the phenyl ring, which influence its reactivity and stability. This makes it a valuable compound in synthetic chemistry for creating complex molecules with specific properties .

Properties

CAS No.

20082-66-0

Molecular Formula

C9H12Cl2Si

Molecular Weight

219.18 g/mol

IUPAC Name

(2,6-dichlorophenyl)-trimethylsilane

InChI

InChI=1S/C9H12Cl2Si/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3

InChI Key

IDQZIBONBKMSJJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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